molecular formula C12H11ClN4O3 B10953023 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10953023
M. Wt: 294.69 g/mol
InChI Key: CJABTFFQCJEVES-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a pyrazole ring, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products

    Reduction: 2-amino-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 2-chlorobenzoic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine

Scientific Research Applications

2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro-substituted pyrazoles on biological systems, including their potential as antimicrobial or anticancer agents.

    Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    2-chloro-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of the nitro group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

2-chloro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C12H11ClN4O3/c13-11-4-2-1-3-10(11)12(18)14-5-6-16-8-9(7-15-16)17(19)20/h1-4,7-8H,5-6H2,(H,14,18)

InChI Key

CJABTFFQCJEVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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